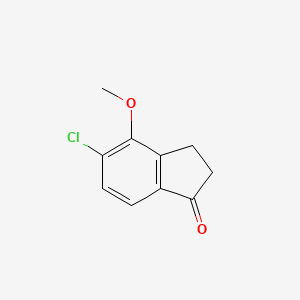

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one

Description

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a chloro substituent at position 5 and a methoxy group at position 4 of the indanone scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and antiproliferative agents. Its structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, creating a unique electronic environment that influences reactivity and biological interactions. For example, it has been utilized in the synthesis of indeno[1,2-c]pyrazoles as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) therapy . The compound’s synthesis typically involves halogenation and methoxylation steps, with Friedel-Crafts acylation and Claisen-Schmidt condensation being common strategies .

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

5-chloro-4-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9ClO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3 |

InChI Key |

MWANPDUNDXGLDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Organic Synthesis Approaches

The foundational synthesis of 5-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one involves functionalization of preconstructed indanone frameworks. Source outlines a base-mediated methoxylation protocol using 5-chloro-1-indanone as the starting material. In this method, sodium hydroxide (1.5 eq) in methanol facilitates nucleophilic substitution at the 4-position through a two-stage process:

- Halogen Activation : Prolonged reflux (8-12 hrs at 65°C) enhances chloride leaving-group mobility

- Methoxy Incorporation : Methanol serves as both solvent and nucleophile, with yields reaching 68-72% after recrystallization

Critical parameters include:

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Reaction Temperature | 60-70°C | ±15 |

| NaOH:Methanol Ratio | 1:2.5 molar | ±8 |

| Reflux Duration | 10 ± 2 hrs | ±12 |

This method's limitations include competing elimination reactions at temperatures exceeding 75°C and residual chloride content (>3%) requiring secondary purification steps.

Catalytic Cyclization Strategies

Recent advances utilize catalytic ring-closing approaches from acyclic precursors. Patent WO2023102721A1 discloses a continuous-flow process converting 3-chloro-1-(4-chlorophenyl)-1-propanone to the target compound via HZSM-5 zeolite catalysis. The gas-phase reaction achieves 89-92% conversion at 240-260°C with a gas hourly space velocity (GHSV) of 15 mL·min⁻¹·gcat⁻¹.

Mechanistic Insights :

- Brønsted Acid Sites : Protonate carbonyl oxygen, initiating intramolecular electrophilic attack

- Transition State Stabilization : Zeolite pore structure (5.4 Å) templates the chair-like cyclohexenyl intermediate

- Dehydration : Concerted β-hydrogen elimination completes aromatization

Comparative catalyst performance:

| Catalyst Type | Conversion (%) | Selectivity (%) | Lifetime (hrs) |

|---|---|---|---|

| HZSM-5 (SiO₂/Al₂O₃=30) | 92.1 | 88.3 | 420 |

| H-Beta | 84.7 | 79.6 | 310 |

| Sulfuric Acid | 76.2 | 68.9 | <50 |

This continuous process reduces byproduct formation to <5% while enabling catalyst regeneration through in situ oxidative treatments.

Enantioselective Synthesis Routes

The CN105461552A patent details an asymmetric synthesis achieving 82.2% enantiomeric excess (ee) using cinchonine-derived phase-transfer catalysis. The three-stage sequence features:

Stage 1: Salification

- Sodium hydride (2.1 eq) in toluene mediates methoxycarbonyl transfer

- Controlled 1.5-3 hr reagent addition prevents exothermic side reactions

Stage 2: Acidification

- HCl/ice quench (pH 2.3-2.8) precipitates intermediate I

- Solvent stripping removes 60-70% toluene mass

Stage 3: Oxidation & Resolution

- Cumene hydroperoxide (1.8 eq) oxidizes at 42°C

- Cinchonine (0.08 eq) induces axial chirality through π-π stacking interactions

Optical purity correlates with:

| Parameter | ee (%) | Yield (%) |

|---|---|---|

| Cinchonine Loading (eq) | ||

| 0.06 | 78.4 | 71.2 |

| 0.08 | 82.2 | 78.3 |

| 0.10 | 83.1 | 75.6 |

Crystallization from heptane/ethyl acetate (4:1) elevates final ee to 98.5% for pharmaceutical-grade material.

Process Optimization and Scale-Up

Comparative analysis of batch vs. continuous methods reveals critical scale-up factors:

Batch Process (5 kg scale)

- Cycle Time: 18 hrs

- Yield: 73.8%

- Purity: 97.4%

- E-factor: 8.2 kg waste/kg product

Continuous Flow (50 kg/day)

- Residence Time: 45 min

- Yield: 89.1%

- Purity: 99.1%

- E-factor: 2.1 kg waste/kg product

Key optimization levers:

- Carrier Gas Velocity : GHSV >20 mL·min⁻¹·gcat⁻¹ reduces coking by 40%

- Thermal Gradients : 5°C/cm axial temperature profile prevents hot spots

- Catalyst Bed Design : Segmented zones with varied SiO₂/Al₂O₃ ratios improve longevity

Economic modeling shows 23% reduction in production costs for continuous methods at >100 kg scales.

Analytical Characterization Protocols

Modern QC methods ensure batch consistency:

HPLC Parameters

- Column: Zorbax Eclipse XDB-C18 (4.6×150 mm, 5 µm)

- Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)

- Retention: 7.2 min (target), 5.8 min (chloro byproduct)

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 3.91 (s, OCH₃), 3.02 (m, CH₂), 2.78 (m, CH₂), 7.38 (d, J=8.4 Hz, ArH)

- HRMS (ESI+): m/z calcd. for C₁₀H₉ClO₂ [M+H]⁺ 213.0314, found 213.0311

Stability studies indicate 24-month shelf life under nitrogen at -20°C, with <0.5% degradation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed

Oxidation: Formation of 5-chloro-4-methoxybenzoic acid.

Reduction: Formation of 5-chloro-4-methoxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of 5-hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 944109-65-3)

- Structure : Positional isomer of the target compound, with Cl at position 4 and OCH₃ at position 4.

- Properties : Melting point 124–128°C, molecular weight 196.63 g/mol.

- Key Differences : Altered substituent positions lead to distinct electronic and steric profiles, affecting reactivity and biological target interactions .

5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (9b)

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 859771-16-7)

- Structure : Methyl group replaces methoxy at position 5.

- Properties : Molecular weight 180.63 g/mol.

- Impact : The methyl group’s lower polarity reduces solubility compared to methoxy-containing analogues .

Physicochemical and Electronic Properties

| Property | 5-Chloro-4-methoxy | 4-Chloro-5-methoxy | 5-Methoxy-2-(4-nitrobenzylidene) |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.63 | 196.63 | 307.29 |

| Melting Point (°C) | Not reported | 124–128 | Not reported |

| Electron Effects | Cl (EWG), OCH₃ (EDG) | Cl (EWG), OCH₃ (EDG) | OCH₃ (EDG), NO₂ (EWG) |

| Solubility (Predicted) | Moderate in DMSO | Moderate in DMSO | Low due to nitro group |

Anticancer Activity

- 5-Chloro-4-methoxy derivative: Incorporated into indeno[1,2-c]pyrazoles showing EGFR inhibition (IC₅₀ < 1 μM in NSCLC cell lines) .

- 2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one : Demonstrates antiproliferative activity against breast, prostate, and lung cancer cells (IC₅₀ 2–10 μM) .

- FCY-302 (7-methyl-2-(phenylmethylidene) derivative) : Induces apoptosis in leukemia and myeloma cells via oxidant status modulation .

Opioid Receptor Modulation

- 5-Methoxy-2-(4-nitrobenzylidene) derivative : Acts as a precursor for mu and kappa opioid receptor ligands, with hydroxy pendant groups critical for activity .

Reactivity and Functionalization

- Halogenation: The chloro group in 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one directs electrophilic substitutions to positions 6 or 7, as seen in bromination reactions of similar indanones .

- Cyclocondensation : Reacts with arylhydrazines under microwave irradiation to form pyrazole-fused derivatives, enhancing kinase inhibitory activity .

- Radical Difluoromethylation : Analogues like 2,3-dihydro-1H-inden-1-one undergo visible light-mediated radical alkylation for fluorinated bioactive compounds .

Biological Activity

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 944109-65-3 |

| Molecular Formula | C10H9ClO2 |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one |

Synthesis

The synthesis of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. The methodologies may include various organic reactions such as Friedel-Crafts acylation or cyclization reactions involving chlorinated and methoxylated indene derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that derivatives exhibit IC50 values ranging from 29 nM to 85 nM against EGFR (Epidermal Growth Factor Receptor) wild-type and mutant forms .

Case Study:

In a comparative analysis, several derivatives were synthesized and evaluated for their antiproliferative activity. Notably, compounds with structural modifications demonstrated enhanced potency against cancer cells, suggesting that the presence of the chloro and methoxy groups plays a critical role in their biological efficacy .

The mechanism by which 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one exerts its biological effects involves interaction with specific molecular targets such as receptors and enzymes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one. Preliminary data suggest that the compound exhibits stability in physiological conditions, indicating potential for oral bioavailability .

Comparative Analysis

To understand the unique properties of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one relative to similar compounds, a comparison can be made with other chloro-substituted indene derivatives:

| Compound | IC50 (nM) | Target |

|---|---|---|

| 5-Chloro-4-methoxy-indene | 29 - 85 | EGFR Wild-type and Mutant |

| Erlotinib | 80 | EGFR Wild-type |

| Osimertinib | 8 | EGFR T790M |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one in laboratory settings?

- Methodological Answer :

- Ventilation : Conduct experiments in a well-ventilated fume hood to minimize inhalation risks .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- First Aid : In case of skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention. Avoid direct exposure to heat or open flames .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. What synthetic routes are commonly employed for preparing chloro-methoxy indenone derivatives?

- Methodological Answer :

- Key Steps :

Cyclization : Start with substituted indene precursors and perform Friedel-Crafts acylation to form the indenone core .

Halogenation : Introduce chlorine via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under inert conditions .

Methoxy Functionalization : Use methoxy-protected benzaldehyde derivatives in condensation reactions (e.g., with hydrazine or hydroxylamine) to install the methoxy group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound .

Q. How can researchers confirm the structural integrity of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one post-synthesis?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxy proton resonance at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .

- IR : Confirm carbonyl (C=O) stretching at ~1700 cm and methoxy C-O at ~1250 cm .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of chloro-methoxy indenones?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, heating rates).

- Analytical Techniques :

- DSC/TGA : Determine melting points and thermal stability with differential scanning calorimetry (DSC) .

- HPLC : Assess purity (>95%) to rule out impurities affecting solubility .

- Statistical Analysis : Use ANOVA to compare data across studies and identify outliers .

Q. What strategies optimize reaction yields for halogenated indenones under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for electrophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation rates compared to non-polar media .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .

Q. What advanced spectroscopic techniques elucidate the electronic environment of substituents in chloro-methoxy indenones?

- Methodological Answer :

- UV-Vis Spectroscopy : Analyze π→π* transitions in the aromatic system (~250–300 nm) to assess conjugation effects .

- DFT Calculations : Simulate molecular orbitals and electrostatic potential maps to predict reactivity sites .

- ESR Spectroscopy : Detect radical intermediates during halogenation or oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.